molecular formula C19H26N2O6S B394312 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394312
M. Wt: 410.5g/mol
InChI Key: IGSAPZUOAZDRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and thiourea. The reaction conditions usually require acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfanyl)acetonitrile
  • 2-(Ethylsulfanyl)methylphenyl methylcarbamate

Uniqueness

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H26N2O6S

Molecular Weight

410.5g/mol

IUPAC Name

2-ethylsulfanylethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H26N2O6S/c1-6-28-8-7-27-18(22)15-11(2)20-19(23)21-16(15)12-9-13(24-3)17(26-5)14(10-12)25-4/h9-10,16H,6-8H2,1-5H3,(H2,20,21,23)

InChI Key

IGSAPZUOAZDRCW-UHFFFAOYSA-N

SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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